4-bromo-N-(2-hydroxyethyl)benzenesulfonamide
Overview
Description
4-bromo-N-(2-hydroxyethyl)benzenesulfonamide is a complex organosulfur compound characterized by a bromobenzene ring attached to a sulfonamide group, which is further linked to a 2-hydroxyethyl substituent. Its significance lies in its diverse applications in chemical synthesis and potential biological activities, making it a subject of extensive research.
Synthesis Analysis
The synthesis of this compound and related compounds involves several key steps, including bromination, sulfonation, and the introduction of the 2-hydroxyethyl group. For example, compounds similar in structure, like 4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, are synthesized through condensation reactions involving 4-bromobenzaldehyde and sulfadiazine, showcasing the complexity and versatility of synthetic routes available for such compounds (Sowrirajan et al., 2022).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques such as FTIR, NMR, and UV-Vis, supported by computational tools like DFT. These analyses provide detailed insights into the bond lengths, angles, and electronic configurations, critical for understanding the reactivity and properties of the compound (Ceylan et al., 2015).
Scientific Research Applications
Photodynamic Therapy
- Application : A variant of benzenesulfonamide, specifically zinc(II) phthalocyanine substituted with benzenesulfonamide units, demonstrates promising properties for use in photodynamic therapy, especially in cancer treatment. Its favorable characteristics include high singlet oxygen quantum yield, good fluorescence, and suitable photostability, making it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
- Photocatalytic Applications : The zinc(II) phthalocyanine 3, a derivative of benzenesulfonamide, shows properties suitable for photocatalytic applications. This is attributed to its photosensitizing abilities, which are enhanced due to the presence of new type benzenesulfonamide derivatives as substituents (Öncül, Öztürk, & Pişkin, 2021).
Biochemical and Structural Studies
- Carbonic Anhydrase Inhibitory Effects : Benzenesulfonamide derivatives, such as 4-(2-substituted hydrazinyl)benzenesulfonamides, exhibit significant inhibitory effects on human carbonic anhydrase isoenzymes, suggesting potential biochemical applications (Gul et al., 2016).
- Molecular Structure Analysis : The study of molecular structures, such as in the case of 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide, contributes to the understanding of structural characteristics and potential chemical applications (Naganagowda & Petsom, 2011).
Synthesis and Chemical Space Exploration
- Solid-Phase Synthesis : Benzenesulfonamides have been utilized in solid-phase synthesis, leading to the creation of diverse privileged scaffolds and aiding in the exploration of chemical space (Fülöpová & Soural, 2015).
- Synthesis of Diverse Compounds : Benzenesulfonamide functionalities have been integrated into the synthesis of various compounds, demonstrating their versatility in chemical reactions and potential for creating novel molecules (De-ju, 2015).
Safety and Hazards
properties
IUPAC Name |
4-bromo-N-(2-hydroxyethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFKBNOLTPSXPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332532 | |
Record name | 4-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59724-43-5 | |
Record name | 4-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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